molecular formula C27H27F2N5O3 B610443 Remibrutinib CAS No. 1787294-07-8

Remibrutinib

Katalognummer B610443
CAS-Nummer: 1787294-07-8
Molekulargewicht: 507.5418
InChI-Schlüssel: CUABMPOJOBCXJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Remibrutinib is a small molecule drug that acts as a Bruton’s tyrosine kinase (BTK) inhibitor . It is in development for the treatment of chronic spontaneous urticaria . In November 2023, Novartis announced that the compound demonstrated clinically meaningful and statistically significant reduction in urticaria activity vs placebo in a Phase III trial .


Synthesis Analysis

Remibrutinib is a novel covalent BTK inhibitor that binds an inactive BTK conformation, which affords it unprecedented selectivity . Its optimization led to rapid BTK engagement in vivo and fast clearance, further limiting systemic exposure .


Molecular Structure Analysis

Remibrutinib exhibits an exquisite kinase selectivity due to binding to an inactive conformation of BTK . This selectivity is due to the sequence variability around the binding pocket .


Chemical Reactions Analysis

Enzyme phenotyping identified CYP3A4 to be the predominant elimination pathway of remibrutinib . The impact of concomitant treatment with CYP3A4 inhibitors was investigated in a study .


Physical And Chemical Properties Analysis

A single oral dose of remibrutinib was rapidly absorbed with an apparent blood clearance of 280‒560 L/h and apparent volume of distribution of 400‒15,000 L . Food intake showed no clinically relevant effect on remibrutinib exposure .

Wissenschaftliche Forschungsanwendungen

Treatment for Chronic Spontaneous Urticaria (CSU)

Remibrutinib has shown potential as an oral treatment for chronic spontaneous urticaria (CSU), providing significant symptom improvement as early as Week 2 . In pivotal Phase III trials, remibrutinib demonstrated a clinically meaningful and statistically significant reduction in urticaria activity compared to placebo . It led to significant improvement in symptom control, sustained up to Week 12 .

Rapid Symptom Control

Remibrutinib has demonstrated rapid symptom control in CSU. Patients on remibrutinib saw rapid improvement as early as 2 weeks after treatment initiation . This rapid onset of action could potentially provide effective relief for patients uncontrolled by first-line H1-antihistamines .

Safety and Tolerability

Remibrutinib was well-tolerated and demonstrated a favorable safety profile, including balanced liver function tests in active and placebo arms across both studies . This suggests that remibrutinib could be a safe treatment option for patients with CSU.

Potential First-in-Class CSU Treatment

If approved, remibrutinib has the potential to become the first of a new class of CSU treatment in a decade, offering a simple and effective option for the 60% of patients uncontrolled by H1-antihistamines .

Long-Term Efficacy

Remibrutinib has shown long-term efficacy in the treatment of CSU. The REMIX-1 and REMIX-2 studies are ongoing, with final (52-week) readout and regulatory submissions expected in 2024 .

Inhibition of Bruton’s Tyrosine Kinase (BTK)

Remibrutinib is a highly selective, oral Bruton’s tyrosine kinase (BTK) inhibitor . By blocking the BTK cascade, it prevents the release of histamine that causes itchy hives (wheals) and swelling .

Safety and Hazards

Remibrutinib was well-tolerated at all doses without any dose-limiting toxicity . It showed encouraging blood and skin pharmacodynamics with a favorable safety profile .

Zukünftige Richtungen

Remibrutinib is currently being tested in phase 2 clinical studies for chronic spontaneous urticaria and Sjoegren’s syndrome . It has the potential to be a best-in-class covalent BTK inhibitor for the treatment of autoimmune diseases .

Eigenschaften

IUPAC Name

N-[3-[6-amino-5-[2-[methyl(prop-2-enoyl)amino]ethoxy]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-4-cyclopropyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N5O3/c1-4-23(35)34(3)9-10-37-25-24(31-14-32-26(25)30)20-12-18(28)13-22(15(20)2)33-27(36)19-8-7-17(11-21(19)29)16-5-6-16/h4,7-8,11-14,16H,1,5-6,9-10H2,2-3H3,(H,33,36)(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABMPOJOBCXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C3CC3)F)F)C4=C(C(=NC=N4)N)OCCN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remibrutinib

CAS RN

1787294-07-8
Record name Remibrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1787294078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remibrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REMIBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7MVZ8HDNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Remibrutinib?

A1: Remibrutinib exerts its therapeutic effects by selectively and irreversibly inhibiting BTK. [, , ] This inhibition disrupts downstream signaling pathways crucial for B cell activation, differentiation, and function. [, , ]

Q2: How does Remibrutinib's selectivity for BTK compare to other BTK inhibitors?

A2: Remibrutinib exhibits a high degree of selectivity for BTK, particularly in comparison to earlier BTK inhibitors. This selectivity is attributed to its binding to an inactive conformation of BTK. [, , ]

Q3: What are the downstream effects of BTK inhibition by Remibrutinib on immune cells?

A3: Remibrutinib's inhibition of BTK leads to a significant downregulation of proteins and genes involved in B cell activity. This includes markers like CD23, FCRL1, FAIM3, and FCRL4. [] This downregulation impacts pathways such as B-cell receptor signaling, Fc receptor signaling, and platelet activation. [] Notably, Remibrutinib demonstrates a particularly strong inhibitory effect on FcRL4+ B cells, a subset of tissue-resident memory B cells implicated in inflammatory responses. []

Q4: Does Remibrutinib affect overall B cell numbers?

A4: Despite its targeted effects on B cell activity, research suggests that Remibrutinib does not significantly alter overall B cell numbers or the relative proportions of major B cell subsets. []

Q5: What is the molecular formula and weight of Remibrutinib?

A5: The molecular formula for Remibrutinib is C24H20FN5O2S, and its molecular weight is 461.53 g/mol. [, ]

Q6: Is there spectroscopic data available for Remibrutinib?

A6: While the provided research abstracts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are routinely employed for structural confirmation and characterization of drug candidates like Remibrutinib. []

Q7: How is Remibrutinib absorbed and metabolized in the body?

A7: Remibrutinib is rapidly absorbed following oral administration, reaching peak concentrations within 0.5 to 1.25 hours. [] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. []

Q8: What is the bioavailability of Remibrutinib?

A8: Remibrutinib exhibits an oral bioavailability of 34%. []

Q9: Does food intake affect the absorption of Remibrutinib?

A9: Food intake does not have a clinically relevant effect on Remibrutinib exposure, suggesting that dose adjustments based on food intake are not necessary. []

Q10: How does Remibrutinib interact with other drugs that are metabolized by CYP3A4?

A10: Concomitant administration of Remibrutinib with strong CYP3A4 inhibitors like ritonavir results in a 4.27-fold increase in Remibrutinib exposure. [] Conversely, co-administration with moderate to strong CYP3A4 inducers, such as efavirenz and rifampicin, can significantly decrease Remibrutinib exposure. [, ]

Q11: What is the duration of BTK occupancy after Remibrutinib administration?

A11: Remibrutinib achieves greater than 95% BTK occupancy in the blood for at least 24 hours after doses of 30 mg or higher. [] With multiple daily doses, near-complete BTK occupancy can be maintained. []

Q12: What in vitro models have been used to study the efficacy of Remibrutinib?

A12: In vitro studies have utilized human blood basophils and CD34+-derived mast cells to investigate Remibrutinib's inhibitory effects on cellular activation induced by various stimuli, including serum from chronic urticaria patients. [, ] Additionally, platelet aggregation and in vitro bleeding time assays have been employed to assess Remibrutinib’s impact on platelet function. [, ]

Q13: What animal models have been used to evaluate the efficacy of Remibrutinib?

A13: Remibrutinib's efficacy has been assessed in a rat collagen-induced arthritis model, demonstrating dose-dependent efficacy. [] Furthermore, [18F]-labeled PET tracers based on Remibrutinib have been used in preclinical models to study BTK expression and potential therapeutic targeting in vivo. [] Remibrutinib has also shown promising results in preclinical models of multiple sclerosis, reducing neuroinflammation driven by B cells and myeloid cells. [, ]

Q14: What clinical trials have been conducted with Remibrutinib?

A14: Remibrutinib is currently under investigation in various phases of clinical trials. Completed Phase II trials have focused on chronic spontaneous urticaria [4, 7, 9, 12, 14, 19-23, 29-34], Sjögren's syndrome [, ], and multiple sclerosis. [, , ] These trials have explored the safety, efficacy, and optimal dosing of Remibrutinib in these patient populations.

Q15: What is the safety profile of Remibrutinib based on preclinical and clinical data?

A15: Preclinical and clinical data indicate that Remibrutinib is generally well-tolerated across various doses. [, , ] Detailed safety data from completed Phase 2 studies in inflammatory immune-mediated diseases is available. [, ] Additionally, information regarding its impact on blood counts in chronic spontaneous urticaria patients can be found in a published 52-week extension study. [] Long-term safety and efficacy are continuously being monitored in ongoing clinical trials.

Q16: Are there any known biomarkers associated with Remibrutinib efficacy or response?

A17: Research on biomarkers to predict Remibrutinib efficacy or monitor treatment response is ongoing. Studies have investigated the relationship between baseline immunoglobulin E levels and response to Remibrutinib in chronic spontaneous urticaria patients. [, , ] Additionally, changes in serum immunoglobulin levels following Remibrutinib treatment have been examined. [, , ] Further research in this area is crucial for personalized medicine approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.